Cas no 167832-26-0 (benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate)

benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- trans-3-Amino-1-Cbz-4-hydroxypiperidine
- trans-3-AMino-1-Cbz-4-hyd...
- trans-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
- benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate
- benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
- SCHEMBL2299841
- (3S,4S)-3-AMINO-1-CBZ-4-HYDROXYPIPERIDINE
- AKOS025290008
- AS-51660
- (rac)-(3s,4s)-3-amino-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
- CS-0049885
- P13221
- MFCD22421662
- (3S,4S)-3-Amino-1cbz-4-hydroxypiperidine
- 167832-26-0
- Benzyl (3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate
- (3S,4S)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
- VKBBZJXAWNVLSE-RYUDHWBXSA-N
- P13928
- 1932598-12-3
-
- MDL: MFCD22421662
- Inchi: InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
- InChI Key: VKBBZJXAWNVLSE-RYUDHWBXSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@H](C2)N)O
Computed Properties
- Exact Mass: 250.13174244g/mol
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.8Ų
- XLogP3: 0.3
benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D498930-1G |
trans-3-amino-1-cbz-4-hydroxypiperidine |
167832-26-0 | 97% | 1g |
$225 | 2024-07-21 | |
abcr | AB458870-5 g |
trans-3-Amino-1-Cbz-4-hydroxypiperidine; . |
167832-26-0 | 5g |
€764.20 | 2022-03-01 | ||
Chemenu | CM107304-1g |
trans-3-amino-1-cbz-4-hydroxypiperidine |
167832-26-0 | 95+% | 1g |
$638 | 2021-08-06 | |
abcr | AB458870-1 g |
trans-3-Amino-1-Cbz-4-hydroxypiperidine; . |
167832-26-0 | 1g |
€275.60 | 2022-03-01 | ||
Chemenu | CM107304-500mg |
trans-3-amino-1-cbz-4-hydroxypiperidine |
167832-26-0 | 95+% | 500mg |
$426 | 2021-08-06 | |
TRC | T705705-5mg |
Trans-3-Amino-1-Cbz-4-Hydroxypiperidine |
167832-26-0 | 5mg |
$ 50.00 | 2022-06-02 | ||
Advanced ChemBlocks | G-6458-1G |
trans-3-Amino-1-Cbz-4-hydroxypiperidine |
167832-26-0 | 97% | 1G |
$225 | 2023-09-15 | |
Chemenu | CM107304-500mg |
trans-3-amino-1-cbz-4-hydroxypiperidine |
167832-26-0 | 95%+ | 500mg |
$426 | 2022-09-02 | |
eNovation Chemicals LLC | D498930-5G |
trans-3-amino-1-cbz-4-hydroxypiperidine |
167832-26-0 | 97% | 5g |
$650 | 2024-07-21 | |
Alichem | A129003952-1g |
trans-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate |
167832-26-0 | 95% | 1g |
$1,065.30 | 2022-04-02 |
benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
Additional information on benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate
Benzyl Trans-3-Amino-4-Hydroxy-Piperidine-1-Carboxylate: A Comprehensive Overview
The compound benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate, identified by the CAS number 167832-26-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a piperidine ring with specific substituents: an amino group at position 3, a hydroxyl group at position 4, and a benzyl carboxylate group attached to position 1. These functional groups contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of neuroprotective agents. The trans configuration of the amino and hydroxyl groups in this compound plays a critical role in its stereochemical properties, which are essential for its interaction with biological targets. For instance, research has demonstrated that the trans configuration enhances the molecule's ability to cross cellular membranes, making it a promising candidate for drug delivery systems.
The synthesis of benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and stereochemistry. One of the most efficient methods reported in recent literature involves the use of asymmetric catalysis to achieve high enantiomeric excess. This approach not only ensures the correct stereochemistry but also minimizes waste, aligning with green chemistry principles. The benzyl group is introduced via a nucleophilic substitution reaction, while the hydroxyl and amino groups are incorporated through carefully controlled oxidation and reduction steps.
In terms of pharmacological activity, this compound has shown remarkable potential as a neuroprotective agent. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides, which are hallmark pathologies in Alzheimer's disease. Furthermore, its ability to scavenge reactive oxygen species (ROS) suggests that it may also exert antioxidant effects, thereby protecting neurons from oxidative stress.
The application of benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate extends beyond neuroprotection. Recent research has explored its potential as an anti-inflammatory agent, particularly in chronic inflammatory conditions such as arthritis. In vitro assays have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating immune responses.
From a structural perspective, the piperidine ring serves as a versatile scaffold for further chemical modifications. Researchers have explored various substitutions on the piperidine ring to enhance bioavailability or target specific biological pathways. For example, introducing electron-withdrawing groups at specific positions has been shown to increase solubility and improve absorption profiles. These modifications highlight the adaptability of this compound as a lead molecule for drug development.
In conclusion, benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate represents a compelling example of how structural complexity can be harnessed to achieve diverse biological effects. With ongoing advancements in synthetic chemistry and pharmacological research, this compound holds immense promise for future therapeutic applications. Its unique combination of stereochemical properties and functional groups makes it an invaluable tool in both academic research and industrial drug development.
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